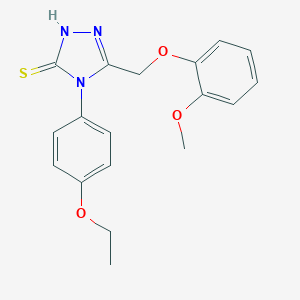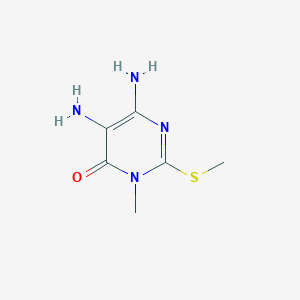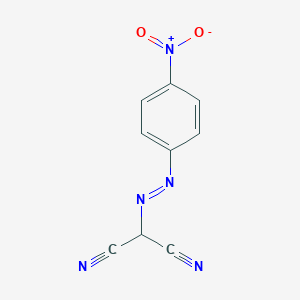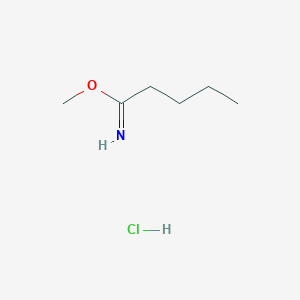
Clorhidrato de metil valerimidato
Descripción general
Descripción
Methyl valerate hydrochloride (MVH) is a synthetic compound that has been used in a variety of scientific research applications. It is a white, crystalline solid with a molecular weight of 175.58 g/mol and a melting point of approximately 146°C. MVH is soluble in water and alcohols and is relatively stable in air. MVH is a versatile compound that has been used in a variety of biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Análisis farmacéutico
El clorhidrato de metil valerimidato se utiliza en el desarrollo de métodos analíticos para productos farmacéuticos. Una aplicación notable es en la validación de métodos HPLC para estudios de disolución de fármacos . Esto implica la optimización de los procesos de derivatización para fármacos como la memantina, mejorando su detectabilidad y eficiencia de separación durante el análisis HPLC.
Investigación proteómica
En proteómica, el this compound sirve como reactivo para la modificación de proteínas. Es particularmente útil en el estudio de interacciones y funciones de proteínas debido a su capacidad para modificar proteínas de manera específica, lo que puede ser crucial para comprender el comportamiento de las proteínas en sistemas biológicos .
Síntesis de compuestos heterocíclicos
Este compuesto juega un papel en la síntesis verde de moléculas heterocíclicas de importancia medicinal. Se utiliza en métodos como la síntesis asistida por microondas y la síntesis catalizada por nanopartículas, que son más sostenibles y eficientes . Estos compuestos heterocíclicos son fundamentales en el desarrollo de nuevos productos farmacéuticos, especialmente agentes anticancerígenos.
Síntesis de nanopartículas
El this compound también se aplica en la síntesis de nanopartículas. Por ejemplo, se utiliza en la síntesis de nanopartículas de SnO2 para diversas aplicaciones en investigación farmacéutica, alimentaria y bio-relacionada . El control del crecimiento y la dispersión de estas nanopartículas es esencial para su uso eficaz en estos campos.
Derivatización química
En química analítica, la derivatización química es una técnica utilizada para mejorar la detectabilidad de los compuestos que carecen de cromóforos. El this compound se emplea como agente derivatizante para mejorar la detección UV o de fluorescencia de tales compuestos durante el análisis HPLC .
Control de calidad en la fabricación de fármacos
El compuesto es fundamental en los procesos de control de calidad de la fabricación de fármacos. Está involucrado en el desarrollo y validación de métodos para la estimación simultánea de fármacos, asegurando la calidad y seguridad de los productos farmacéuticos .
Investigación del cáncer
El this compound contribuye a la investigación del cáncer al facilitar el análisis de agentes anticancerígenos y biomarcadores del cáncer. Se utiliza en electroforesis capilar para dilucidar la presencia de fármacos anticancerígenos y biomarcadores en muestras biológicas .
Desarrollo de métodos en química analítica
Por último, se utiliza en el desarrollo de métodos para el análisis de muestras de fármacos. Esto incluye establecer el rendimiento y las limitaciones de las técnicas analíticas, lo que es crucial para la identificación y cuantificación precisas de los componentes farmacéuticos .
Safety and Hazards
Propiedades
IUPAC Name |
methyl pentanimidate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-3-4-5-6(7)8-2;/h7H,3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAIVSGKSLHIONB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=N)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40960336 | |
| Record name | Methyl pentanimidate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40960336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39739-46-3 | |
| Record name | Pentanimidic acid, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39739-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl valerimidate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039739463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl pentanimidate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40960336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl valerimidate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.628 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid](/img/structure/B19598.png)

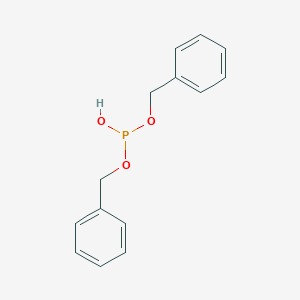
![Furo[2,3-B]pyridine-3-carbonitrile](/img/structure/B19604.png)

